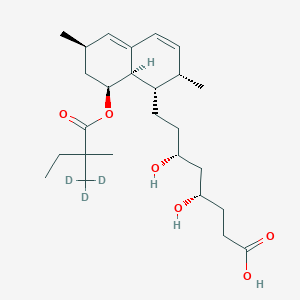
2-(Methylsulfonimidoyl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonimidoyl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N2OS and a molecular weight of 195.1 g/mol.
Méthodes De Préparation
The synthesis of 2-(Methylsulfonimidoyl)ethanamine;dihydrochloride involves several steps. One common synthetic route includes the reaction of ethanamine with methylsulfonyl chloride under controlled conditions to form the intermediate compound, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Analyse Des Réactions Chimiques
2-(Methylsulfonimidoyl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted ethanamine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 50°C. Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(Methylsulfonimidoyl)ethanamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a potential treatment for certain diseases.
Industry: The compound is used in the development of biocides and corrosion inhibitors, particularly in cooling water systems.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonimidoyl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins and enzymes involved in cellular metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
2-(Methylsulfonimidoyl)ethanamine;dihydrochloride can be compared with other similar compounds such as:
2-(Decylthio)ethanamine hydrochloride: Known for its multifunctional biocide properties and corrosion inhibition capabilities.
2-(Methylthio)ethanesulfonate (methyl-coenzyme M): Studied for its role as a substrate in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum.
2-(4-Azulenyl)ethanamine derivatives: Evaluated for their enzyme inhibitory activities and potential pharmacological applications.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research.
Propriétés
IUPAC Name |
2-(methylsulfonimidoyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2OS.2ClH/c1-7(5,6)3-2-4;;/h5H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOBZHXDEUHFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243505-47-5 |
Source


|
| Record name | (2-aminoethyl)(imino)methyl-lambda6-sulfanone dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)



![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)

![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)
![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)
![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)


![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)
